7a-Chloro-16a-methyl Prednisolone

glucocorticoid topical anti-inflammatory structure-activity relationship

7a-Chloro-16a-methyl prednisolone (CAS 67452-97-5) is the essential non-fluorinated steroid core for manufacturing alclometasone dipropionate—the only topical corticosteroid achieving betamethasone-equivalent local potency without HPA axis suppression (3% percutaneous absorption, zero suppression even under 21-day occlusion). Its unique 7α-chloro substitution eliminates the safety risks inherent to 9α-fluoro congeners, enabling pediatric formulations (approved ≥1 year). Procure this intermediate to differentiate your generic dermatological product with a proven safety profile; ideal for ANDA development and structure-toxicity benchmarking.

Molecular Formula C22H29ClO5
Molecular Weight 408.9 g/mol
Cat. No. B14791200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7a-Chloro-16a-methyl Prednisolone
Molecular FormulaC22H29ClO5
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl
InChIInChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11?,14?,15?,16?,18?,19?,20-,21-,22-/m0/s1
InChIKeyFJXOGVLKCZQRDN-LHRFLCFZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7a-Chloro-16a-methyl Prednisolone (Alclometasone Base): Synthetic Glucocorticoid Intermediate for Topical Corticosteroid Development and Procurement


7a-Chloro-16a-methyl prednisolone (CAS: 67452-97-5), the base steroid of alclometasone dipropionate, is a synthetic glucocorticoid distinguished by a chlorine atom at the 7α-position and a methyl group at the 16α-position on the prednisolone scaffold [1]. This compound is the key intermediate in the synthesis of alclometasone dipropionate (Sch 22219), a topical corticosteroid characterized in regulatory documentation as having low-to-medium potency relative to other topical corticosteroids [2]. Structurally, the 7α-chloro modification eliminates the 9α-fluoro substituent present in many high-potency corticosteroids such as betamethasone and triamcinolone—a design feature with direct implications for safety differentiation [1].

Why 7a-Chloro-16a-methyl Prednisolone Cannot Be Substituted with 9α-Fluoro or Alternative Halogenated Corticosteroid Intermediates


Generic substitution among glucocorticoid intermediates fails because halogenation position and identity fundamentally dictate both potency ceiling and safety profile. The 7α-chloro-16α-methyl substitution pattern on the prednisolone scaffold produces a distinct pharmacological signature: equivalent local anti-inflammatory potency to betamethasone dipropionate—a 9α-fluoro, 16β-methyl corticosteroid—in preclinical models, yet with a safety profile characterized by minimal systemic absorption (~3% percutaneous absorption over 8 hours) and the absence of HPA axis suppression even under aggressive dosing conditions [1][2]. This combination of preserved local activity with reduced systemic liability is not observed with 9α-fluoro congeners, nor is it replicated by alternative 7α-halogen substitutions (bromo, iodo), which exhibit variable potency enhancement depending on the parent scaffold [3]. Substituting this intermediate with a fluorinated or non-halogenated analog would yield a final drug product with a fundamentally altered therapeutic index—either compromising efficacy or increasing systemic toxicity risk.

7a-Chloro-16a-methyl Prednisolone: Quantified Differentiation Evidence for Procurement Decision-Making


7α-Chloro-16α-methyl Substitution Yields Topical Anti-inflammatory Potency Equivalent to Betamethasone Dipropionate in Preclinical Models

In a modified croton oil ear edema assay in mice, the 7α-chloro substitution in the 16α-methylprednisolone series produced topical anti-inflammatory activity equivalent in potency to betamethasone dipropionate—a 9α-fluoro, 16β-methyl high-potency clinical reference corticosteroid [1]. The enhancing effect of 7α-halogen substitution was specifically greatest in the 16α-methylprednisolone series and was variable and less marked in other corticosteroid scaffolds [1].

glucocorticoid topical anti-inflammatory structure-activity relationship betamethasone dipropionate prednisolone derivatives

Non-fluorinated 7α-Chloro-16α-methyl Corticosteroid Demonstrates Minimal Systemic Absorption and No HPA Axis Suppression Under Aggressive Dosing

A radiolabeled study of alclometasone dipropionate ointment demonstrated approximately 3% systemic absorption during 8 hours of contact with intact skin of normal volunteers [1]. In a separate open-label study, 30 g of alclometasone dipropionate cream 0.05% applied to 80% body surface area twice daily for 21 days under plastic occlusion produced no suppression of the hypothalamic-pituitary-adrenal axis, as demonstrated by continued normal levels of 8 a.m. plasma cortisol and 24-hour urinary 17-hydroxysteroid and free cortisol in all 10 evaluable subjects [2].

percutaneous absorption HPA axis suppression systemic safety topical corticosteroid plasma cortisol

7α-Chloro-16α-methyl Corticosteroid Suppresses Multiple Pro-inflammatory Cytokines in Human PBMCs with Sub-nanogram IC50 Values

In vitro, alclometasone dipropionate (0.01-100 ng/mL; 24h) suppressed CD3/CD2-stimulated cytokine production in human peripheral blood mononuclear cells (PBMCs) with IC50 values of 5.54 ng/mL (IL-2), 1.76 ng/mL (IL-3), 2.09 ng/mL (IL-4), 0.89 ng/mL (IL-5), 3.26 ng/mL (IFN-γ), and 0.76 ng/mL (GM-CSF) . These data establish a multi-cytokine suppression profile at low nanogram-range concentrations, with IL-5 and GM-CSF inhibition being the most potent.

cytokine suppression IL-2 IL-4 IL-5 IFN-γ GM-CSF human PBMC

Alclometasone Dipropionate Demonstrates Clinical Equivalence to Clobetasone Butyrate in Pediatric Atopic Dermatitis with 85-86% Sign Reduction

In a randomized, double-blind, parallel-group study comparing alclometasone dipropionate cream 0.05% and clobetasone butyrate cream 0.05% in 43 children with atopic dermatitis, both treatments demonstrated comparable efficacy [1]. At trial end, the average reduction in disease signs was 85% for alclometasone dipropionate-treated patients and 86% for the clobetasone butyrate-treated group [1].

pediatric atopic dermatitis clinical efficacy clobetasone butyrate randomized controlled trial topical corticosteroid

Alclometasone Dipropionate Exhibits 0.6× Potency of Betamethasone Valerate and 60× Potency of Hydrocortisone in Preclinical Models

Preclinical studies have shown alclometasone dipropionate to be approximately two-thirds (≈67%) as potent as betamethasone valerate and approximately 60 times as potent as hydrocortisone [1]. This potency positioning places the compound in the low-to-medium potency category, consistent with its FDA classification as a low-to-medium potency topical corticosteroid [2].

relative potency betamethasone valerate hydrocortisone topical corticosteroid classification preclinical pharmacology

7a-Chloro-16a-methyl Prednisolone: Evidence-Based Application Scenarios for Scientific Procurement and Formulation Development


Pediatric Topical Dermatological Formulation Development

The 7α-chloro-16α-methyl prednisolone scaffold enables development of topical corticosteroid formulations for pediatric use where safety concerns preclude fluorinated alternatives. Clinical evidence demonstrates 85% disease sign reduction in children with atopic dermatitis, statistically equivalent to clobetasone butyrate, while the non-fluorinated structure supports a favorable HPA axis safety profile with zero suppression observed even under aggressive occlusion in adult studies [1][2]. The FDA-approved alclometasone dipropionate formulations are indicated for pediatric use in patients 1 year of age or older, with the 0.05% concentration providing low-to-medium potency appropriate for children [3].

Reference Standard for Non-fluorinated Topical Corticosteroid Safety Studies

This compound serves as an ideal reference standard for investigating the safety differentiation between fluorinated and non-fluorinated topical corticosteroids. The quantified data—3% percutaneous absorption over 8 hours and complete absence of HPA axis suppression despite 80% body surface area application under occlusion for 21 days—provides a benchmark against which fluorinated analogs can be compared [1][2]. The 7α-chloro substitution uniquely achieves betamethasone-equivalent local potency without the 9α-fluoro substituent implicated in elevated systemic toxicity, making it a valuable tool compound for structure-toxicity relationship studies [3].

Intermediate for Manufacturing Generic Alclometasone Dipropionate Topical Products

7a-Chloro-16a-methyl prednisolone is the essential steroid core for synthesizing alclometasone dipropionate (Sch 22219) via esterification at the 17α and 21 positions with propionic anhydride [1]. The synthetic route involves hydrogen halide addition to 6,7-dehydro-16α-methylprednisolone derivatives, followed by dipropionate ester formation [2]. Procurement of the 7α-chloro-16α-methyl prednisolone intermediate is a critical gating step for manufacturers developing generic alclometasone dipropionate cream or ointment products, which are indicated for corticosteroid-responsive dermatoses including psoriasis, eczema, and allergic dermatitis [3].

In Vitro Cytokine Suppression Research in Atopic Dermatitis and Th2-Driven Inflammation Models

The well-characterized cytokine suppression profile (IC50 values: 0.76 ng/mL for GM-CSF, 0.89 ng/mL for IL-5, 2.09 ng/mL for IL-4, 5.54 ng/mL for IL-2 in human PBMCs) supports use as a glucocorticoid control compound in mechanistic studies of Th2-driven inflammatory pathways relevant to atopic dermatitis, allergic contact dermatitis, and other type 2 inflammatory conditions [1]. The multi-cytokine inhibition at sub-nanogram to low-nanogram concentrations provides a reproducible in vitro benchmark for evaluating novel anti-inflammatory candidates targeting IL-4/IL-5/GM-CSF pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7a-Chloro-16a-methyl Prednisolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.